molecular formula C15H30O3 B13403724 Methoxyacetic acid, dodecyl ester CAS No. 959247-28-0

Methoxyacetic acid, dodecyl ester

Cat. No.: B13403724
CAS No.: 959247-28-0
M. Wt: 258.40 g/mol
InChI Key: IMMQHUWRFBSNHJ-UHFFFAOYSA-N
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Description

Methoxyacetic Acid Dodecyl Ester is an organic compound belonging to the ester family It is derived from methoxyacetic acid and dodecanol Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyacetic Acid Dodecyl Ester can be synthesized through the esterification of methoxyacetic acid with dodecanol. The reaction typically involves heating methoxyacetic acid and dodecanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Methoxyacetic Acid+DodecanolMethoxyacetic Acid Dodecyl Ester+Water\text{Methoxyacetic Acid} + \text{Dodecanol} \rightarrow \text{Methoxyacetic Acid Dodecyl Ester} + \text{Water} Methoxyacetic Acid+Dodecanol→Methoxyacetic Acid Dodecyl Ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous reactor to increase efficiency. The reaction mixture is heated to around 100°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester is then purified through distillation.

Types of Reactions:

    Hydrolysis: Methoxyacetic Acid Dodecyl Ester can undergo hydrolysis in the presence of an acid or base to yield methoxyacetic acid and dodecanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions:

    Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid.

    Basic Hydrolysis (Saponification): Using sodium hydroxide or potassium hydroxide.

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Methoxyacetic acid and dodecanol.

    Oxidation: Methoxyacetic acid and dodecanoic acid.

    Reduction: Methoxyethanol and dodecanol.

Scientific Research Applications

Methoxyacetic Acid Dodecyl Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a model compound in studying ester hydrolysis.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Methoxyacetic Acid Dodecyl Ester can be compared with other esters such as:

    Ethyl Acetate: Commonly used as a solvent with a lower boiling point.

    Methyl Butyrate: Known for its fruity odor and used in flavorings.

    Butyl Propionate: Used in perfumes and has a higher boiling point.

Uniqueness: Methoxyacetic Acid Dodecyl Ester is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and hydrophobicity compared to shorter-chain esters. This makes it suitable for applications requiring more stable and less volatile compounds.

Comparison with Similar Compounds

  • Ethyl Acetate
  • Methyl Butyrate
  • Butyl Propionate

Properties

CAS No.

959247-28-0

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

dodecyl 2-methoxyacetate

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(16)14-17-2/h3-14H2,1-2H3

InChI Key

IMMQHUWRFBSNHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)COC

Origin of Product

United States

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